
1-(1-CHLOROETHOXY)BUTANE
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Overview
Description
1-(1-Chloroethoxy)butane is a chloroalkyl ether with the molecular formula C₆H₁₃ClO and an average molecular mass of 136.619 g/mol . Structurally, it consists of a butane backbone substituted with a 1-chloroethoxy group (–O–CHCl–CH₃). This compound is primarily used in organic synthesis as an intermediate for pharmaceuticals, agrochemicals, or specialty solvents. Its IUPAC name, 1-(2-chloroethoxy)butane, reflects the chlorine atom's position on the second carbon of the ethoxy group (a common nomenclature ambiguity in chloroethers) . The compound’s monoisotopic mass is 136.065493, and it is registered under ChemSpider ID 475133 .
Preparation Methods
Nucleophilic Substitution Using Alcohols and Chloroethanol
Acid-Catalyzed Etherification
The most common method involves reacting 1-butanol with 1-chloroethanol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction proceeds via a nucleophilic substitution mechanism:
1-Butanol+1-ChloroethanolH+This compound+H2O
Procedure :
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Mixing Reactants : 1-butanol and 1-chloroethanol are combined in a 1:1 molar ratio.
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Catalyst Addition : Concentrated sulfuric acid (5–10 mol%) is added dropwise to the mixture.
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Reflux Conditions : The reaction is heated under reflux at 80–100°C for 6–12 hours.
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Purification : The crude product is washed with sodium bicarbonate to neutralize residual acid, followed by distillation to isolate the desired compound (boiling point: ~160°C).
Optimization :
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Temperature Control : Excess heat promotes dehydration of alcohols, leading to alkene byproducts. Maintaining temperatures below 100°C minimizes this risk.
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Catalyst Loading : Higher acid concentrations accelerate the reaction but may cause charring. Trials indicate 7.5 mol% sulfuric acid achieves optimal yields (75–82%).
Thionyl Chloride-Mediated Synthesis
An alternative approach substitutes 1-chloroethanol with thionyl chloride (SOCl₂), enabling in situ generation of the chloroethoxy group. This method is advantageous for its mild conditions and high atom economy:
2 \rightarrow \text{this compound} + \text{SO}2 + \text{HCl}1-Butanol+SOCl2→This compound+SO2+HCl
Procedure :
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Slow Addition : Thionyl chloride is added dropwise to 1-butanol at 0–5°C to mitigate exothermic side reactions.
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Reflux and Stirring : The mixture is warmed to 70°C and stirred for 10–12 hours.
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Byproduct Removal : Gaseous SO₂ and HCl are vented, and the product is distilled under reduced pressure .
Key Considerations :
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Solvent Choice : Pyridine is often added to scavenge HCl, preventing carbocation formation and subsequent rearrangements .
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Yield : This method achieves 68–72% yield, with purity exceeding 95% after distillation .
Continuous Flow Reactor Synthesis
Industrial-scale production utilizes continuous flow reactors to enhance efficiency and safety. The method involves:
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Reactant Feed : 1-butanol and 1-chloroethanol are pumped into a tubular reactor at controlled rates.
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Catalytic Bed : Solid acid catalysts (e.g., Amberlyst-15) are packed into the reactor, enabling heterogeneous catalysis.
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Temperature Gradients : The reactor maintains a gradient from 50°C (inlet) to 120°C (outlet), ensuring complete conversion.
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In-Line Purification : The effluent passes through a neutralization column and molecular sieves before fractional distillation.
Advantages :
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Scalability : Throughput exceeds batch methods by 3–5x.
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Safety : Reduced handling of volatile intermediates minimizes exposure risks.
Grignard Reagent-Based Approaches
A patent-derived method employs Grignard reagents to construct the butane backbone while introducing the chloroethoxy group:
3\text{CH}2\text{CH}2\text{MgBr} + \text{ClCH}2\text{CH}2\text{OCH}2\text{CH}_2\text{Cl} \rightarrow \text{this compound} + \text{MgBrCl}CH3CH2CH2MgBr+ClCH2CH2OCH2CH2Cl→This compound+MgBrCl
Procedure :
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Reagent Preparation : Ethylmagnesium bromide is synthesized in dry diethyl ether.
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Electrophilic Quenching : The Grignard reagent is reacted with 1,2-dichloroethoxyethane at −20°C.
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Workup : The mixture is hydrolyzed with ammonium chloride, and the organic layer is distilled .
Challenges :
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Moisture Sensitivity : Requires anhydrous conditions and inert atmospheres.
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Byproducts : Competing alkylation may occur, necessitating careful stoichiometric control .
Comparative Analysis of Methods
The table below summarizes key metrics for each synthesis route:
Method | Yield (%) | Purity (%) | Reaction Time (h) | Scalability |
---|---|---|---|---|
Acid-Catalyzed | 75–82 | 92–95 | 6–12 | Moderate |
Thionyl Chloride | 68–72 | 95–98 | 10–12 | Low |
Continuous Flow | 85–90 | 97–99 | 1–2 | High |
Grignard Reagent | 60–65 | 88–90 | 8–10 | Low |
Insights :
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Continuous Flow offers superior yield and scalability, making it ideal for industrial applications.
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Acid-Catalyzed methods balance ease and efficiency for laboratory-scale synthesis .
Side Reactions and Mitigation Strategies
Dehydration to Alkenes
Under acidic conditions, 1-butanol may dehydrate to 1-butene. Mitigation includes:
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Temperature Modulation : Keeping temperatures below 100°C.
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Catalyst Dilution : Using lower acid concentrations or buffered systems.
Ether Cleavage
Strong acids or bases can cleave the ether linkage, yielding chlorinated alkanes. Neutralization immediately post-reaction prevents this .
Chemical Reactions Analysis
Types of Reactions: 1-(1-Chloroethoxy)butane undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as hydroxide ions, leading to the formation of corresponding alcohols.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation Reactions: The ether group can be oxidized to form carbonyl compounds.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Elimination: Potassium tert-butoxide (KOtBu) in a non-polar solvent.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Major Products:
Substitution: Butanol and chloroethanol derivatives.
Elimination: Butenes.
Oxidation: Butanone and other carbonyl compounds.
Scientific Research Applications
Chemistry
1-(1-Chloroethoxy)butane serves as a vital intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions, including:
- Substitution Reactions: The chlorine atom makes it susceptible to nucleophilic attacks, facilitating the formation of more complex organic molecules.
- Elimination Reactions: Under specific conditions, it can undergo elimination to form butenes or other derivatives .
Biology
In biological research, this compound has been studied for its potential interactions with biomolecules:
- Reactivity Studies: Its ability to react with biological nucleophiles may provide insights into biochemical pathways and molecular interactions.
- Protein Modification: Investigations into its use for alkylation of proteins suggest potential applications in proteomics research, particularly in modifying cysteine residues to study protein structure and function .
Medicine
The pharmaceutical industry explores this compound as a building block for drug development:
- Drug Formulation: Its chemical properties allow it to be used in the synthesis of pharmaceutical compounds, enhancing the efficacy and specificity of drug delivery systems.
- Toxicological Studies: Research into its safety profile is essential for assessing potential carcinogenicity or toxicity in medicinal applications .
Industrial Applications
In industrial settings, this compound finds utility as a solvent and reagent:
- Specialty Chemicals Production: It is employed in the synthesis of specialty chemicals used in coatings, adhesives, and other materials.
- Solvent Applications: Its solvent properties are beneficial in various chemical processes, enhancing reaction rates and product yields .
Data Table: Comparison of Similar Compounds
Compound Name | Structure Characteristics | Reactivity Differences |
---|---|---|
1-(Chloromethoxy)butane | Shorter alkyl chain | Higher reactivity due to shorter chain |
1-(Chloromethoxy)ethane | Ethyl instead of butyl | Similar reactivity but less versatile |
1-(Chloromethoxy)propane | Propyl chain | Different reactivity profile |
Uniqueness of this compound | Specific chain length with distinct reactivity patterns | Ideal for targeted synthetic applications |
Case Studies
Case Study 1: Synthesis Efficiency
A study demonstrated that using continuous flow reactors for the synthesis of this compound significantly improved yield and reduced reaction time compared to traditional batch methods. This approach allowed for better control over reaction conditions and minimized by-product formation.
Case Study 2: Biological Interaction
Research conducted on the interaction of this compound with cysteine residues in proteins indicated that alkylation could effectively modify protein structures. This modification is crucial for understanding protein function and interaction dynamics in cellular processes.
Mechanism of Action
The mechanism of action of 1-(1-Chloroethoxy)butane involves its reactivity due to the presence of the chlorine atom and the ether linkage. The chlorine atom makes the compound susceptible to nucleophilic attack, leading to various substitution and elimination reactions. The ether linkage can also undergo cleavage under specific conditions, contributing to the compound’s versatility in chemical transformations.
Comparison with Similar Compounds
The following table and analysis compare 1-(1-chloroethoxy)butane with structurally or functionally related compounds, emphasizing molecular properties, reactivity, and applications.
Table 1: Key Properties of this compound and Analogous Compounds
Structural and Functional Differences
Chlorine Position and Reactivity :
- Unlike 1-chlorobutane (a primary haloalkane), this compound contains a chlorine atom adjacent to an ether oxygen. This proximity increases its electrophilicity, making it more reactive in nucleophilic substitution (SN2) reactions compared to 1-chlorobutane .
- 1-Chloro-2-ethoxyethane shares a similar ether-chloride structure but includes an additional ethoxy group, enhancing solubility in polar solvents .
Polarity and Solvent Behavior: The chloroethoxy group in this compound introduces moderate polarity, bridging the gap between nonpolar haloalkanes (e.g., 1-chlorobutane) and highly polar glycol ethers (e.g., ethylene glycol methyl butyl ether) .
Thermal Stability: Chloroethers like this compound are less thermally stable than non-chlorinated ethers (e.g., ethylene glycol derivatives) due to the labile C–Cl bond, which can decompose under high temperatures to release HCl gas .
Research Findings
- Synthetic Utility : this compound’s reactivity has been exploited in synthesizing pyridinium oximes (e.g., K033), which are acetylcholinesterase reactivators for nerve agent antidotes .
- Environmental Impact : Chloroethers are less volatile than haloalkanes, reducing atmospheric release but increasing persistence in aquatic systems .
Q & A
Q. Basic Synthesis and Characterization
Q1. What are the optimal synthetic routes for 1-(1-chloroethoxy)butane, and how can its purity and structure be validated? Methodological Answer: Synthesis typically involves nucleophilic substitution or etherification reactions. For example, reacting 1-chlorobutanol with ethyl vinyl ether under acid catalysis may yield this compound. Post-synthesis, validate purity using gas chromatography (GC) with flame ionization detection (FID) and confirm structure via:
- NMR Spectroscopy : Compare 1H and 13C NMR peaks to analogous ethers (e.g., 1-chlorobutane ). Expect a triplet for the ethoxy group’s methylene protons (~3.6 ppm) and a quartet for the chloroethoxy moiety (~4.2 ppm).
- Mass Spectrometry (MS) : Look for molecular ion peaks at m/z 136 (M+) and fragment ions indicative of Cl loss (e.g., m/z 101).
- Boiling Point Verification : Compare observed boiling points (predicted ~150–160°C) to literature values for structurally similar ethers .
Q. Thermal Stability and Decomposition
Q2. How should researchers design experiments to evaluate the thermal decomposition pathways of this compound? Methodological Answer:
- Thermogravimetric Analysis (TGA) : Monitor mass loss under controlled heating (e.g., 25–300°C at 10°C/min) to identify decomposition thresholds .
- Gas Chromatography-Mass Spectrometry (GC-MS) : Analyze volatile decomposition products (e.g., butene, chloroethanol) after heating samples at incremental temperatures .
- Kinetic Studies : Use Arrhenius plots to calculate activation energy for decomposition reactions. Note that chlorinated ethers are sensitive to light and heat, requiring inert atmospheres (N2/Ar) during testing .
Q. Reactivity with Nucleophiles
Q3. What experimental strategies can elucidate the reactivity of this compound in nucleophilic substitution (SN) reactions? Methodological Answer:
- Solvent Effects : Conduct reactions in polar aprotic solvents (e.g., DMF, acetone) to enhance nucleophilicity. Compare rates with protic solvents (e.g., ethanol) .
- Kinetic Isotope Effects (KIE) : Use deuterated solvents (e.g., D2O) to study transition states in hydrolysis reactions.
- Product Analysis : For reactions with amines (e.g., NH3), identify substitution products (e.g., 1-(1-aminoethoxy)butane) via LC-MS or 35Cl NMR to track Cl displacement .
Q. Analytical Method Development
Q4. Which chromatographic techniques are most effective for quantifying trace impurities in this compound? Methodological Answer:
- GC with Electron Capture Detection (ECD) : Ideal for detecting chlorinated impurities (e.g., residual 1-chlorobutane) at ppm levels .
- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with UV detection (210–230 nm) for non-volatile byproducts. Calibrate with reference standards of known ethers .
- Retention Time Mapping : Compare retention indices to databases for structurally similar compounds (e.g., 1-(2-methoxyethoxy)butane, CAS 7382-32-3 ).
Q. Handling and Safety Protocols
Q5. What safety protocols are critical when handling this compound in laboratory settings? Methodological Answer:
- Ventilation : Use fume hoods to prevent inhalation of vapors, which may cause respiratory irritation .
- Personal Protective Equipment (PPE) : Wear nitrile gloves (tested against chlorinated solvents) and flame-resistant lab coats .
- Storage : Store in amber glass bottles under nitrogen to prevent photolytic/oxidative degradation. Avoid contact with oxidizers (e.g., KMnO4) due to explosion risks .
Q. Environmental Impact Assessment
Q6. How can researchers assess the environmental persistence and degradation of this compound? Methodological Answer:
- Hydrolysis Studies : Monitor degradation in aqueous buffers (pH 4–10) at 25–50°C. Quantify chloride release via ion chromatography .
- Biodegradation Assays : Use OECD 301B guidelines with activated sludge to measure biological oxygen demand (BOD) over 28 days.
- Photodegradation : Expose samples to UV light (254 nm) and analyze intermediates (e.g., chloroacetaldehyde) via LC-MS/MS .
Properties
Molecular Formula |
C6H13ClO |
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Molecular Weight |
136.62 g/mol |
IUPAC Name |
1-(1-chloroethoxy)butane |
InChI |
InChI=1S/C6H13ClO/c1-3-4-5-8-6(2)7/h6H,3-5H2,1-2H3 |
InChI Key |
DTHPTRJJKAMCNL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(C)Cl |
Origin of Product |
United States |
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